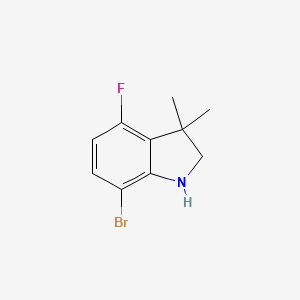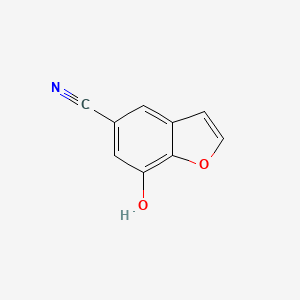![molecular formula C10H15N3 B13287628 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine](/img/structure/B13287628.png)
1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine is a chemical compound with the molecular formula C10H15N3. It is known for its unique structure, which includes a pyridine ring and a pyrrolidine ring. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a reductive amination process, where the pyridine derivative is reacted with a pyrrolidine derivative in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine or pyrrolidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary amines .
Scientific Research Applications
1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-[(2R)-1-Isopropyl-2-pyrrolidinyl]methanamine: Similar structure but with an isopropyl group instead of a pyridine ring.
1-[(2R,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinyl]methanamine: Contains an additional methyl group and a different stereochemistry.
Uniqueness
1-[(2R)-1-(3-Pyridinyl)-2-pyrrolidinyl]methanamine is unique due to its specific combination of a pyridine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
[(2R)-1-pyridin-3-ylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C10H15N3/c11-7-9-4-2-6-13(9)10-3-1-5-12-8-10/h1,3,5,8-9H,2,4,6-7,11H2/t9-/m1/s1 |
InChI Key |
NGNQDBXLVWXOBL-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CN=CC=C2)CN |
Canonical SMILES |
C1CC(N(C1)C2=CN=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


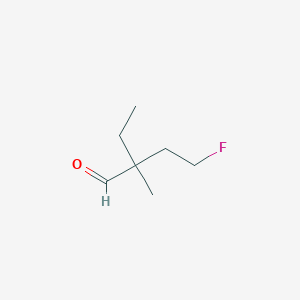
![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13287554.png)
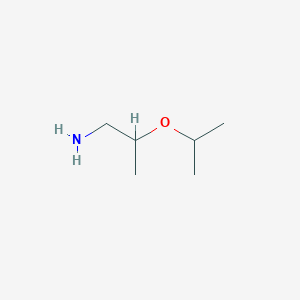
![1-[(5-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13287557.png)


![3-{[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]oxy}propan-1-amine](/img/structure/B13287597.png)
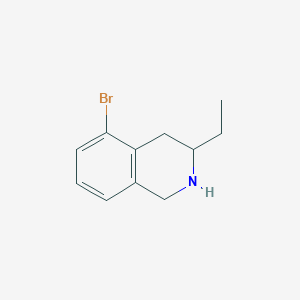
![Methyl({[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13287600.png)
![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13287607.png)
![4-Chloro-2-[(3-methylbutyl)amino]benzonitrile](/img/structure/B13287609.png)
